molecular formula C7H6BrFN2O2 B1381703 4-Bromo-3-fluoro-N-methyl-2-nitroaniline CAS No. 1781259-81-1

4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Cat. No.: B1381703
CAS No.: 1781259-81-1
M. Wt: 249.04 g/mol
InChI Key: SZKSUTVICDLJRO-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N-methyl-2-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline typically involves a multi-step process. One common synthetic route includes the following steps:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Methylation: The addition of a methyl group to the nitrogen atom of the aniline ring.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-N-methyl-2-nitroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The replacement of one functional group with another.

    Reduction Reactions: The conversion of the nitro group to an amine group.

    Oxidation Reactions: The conversion of the amine group to a nitro group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amine, while substitution reactions can yield various halogenated derivatives .

Scientific Research Applications

4-Bromo-3-fluoro-N-methyl-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of multiple functional groups allows it to participate in various chemical interactions, contributing to its versatility .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-nitroaniline
  • 4-Bromo-2-fluoro-1-nitrobenzene
  • 2-Bromo-1,3-difluoro-4-nitrobenzene

Uniqueness

4-Bromo-3-fluoro-N-methyl-2-nitroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The combination of bromine, fluorine, nitro, and methyl groups on the aniline ring makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-bromo-3-fluoro-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O2/c1-10-5-3-2-4(8)6(9)7(5)11(12)13/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKSUTVICDLJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of N-(4-bromo-3-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide (3.42 g, 10.3 mmol) and triphenylphosphine (3.79 g, 14.4 mmol) in tetrahydrofuran (31.0 mL) at 0° C. was treated with methanol (1.67 mL, 41.3 mmol) followed by dropwise addition of diisopropyl azodicarboxylate (2.84 mL, 14.4 mmol), and the resultant reaction mixture was stirred at RT for 2 h. The reaction mixture was quenched with water (10 mL), concentrated in vacuo to remove most of the THF. Water (200 mL) was added and the resultant mixture was extracted with ethyl acetate (200 mL). Layers were separated and the organic layer was washed with brine, dried with sodium sulfate, filtered, and concentrated to give the crude product. Purification by flash column chromatography (100% hexanes to 80% dichloromethane/hexanes) gave the desired product (2.46 g, 96%) as an orange solid. LCMS calculated for C7H7BrFN2O2 (M+H)+: m/z=249.0, 251.0. found: 248.9, 250.9.
Name
N-(4-bromo-3-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step One
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One
Quantity
2.84 mL
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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